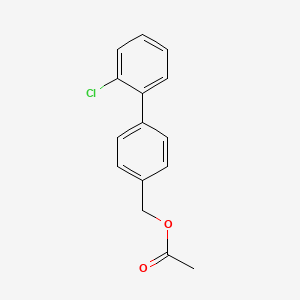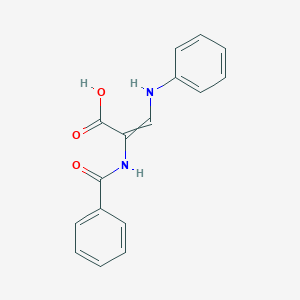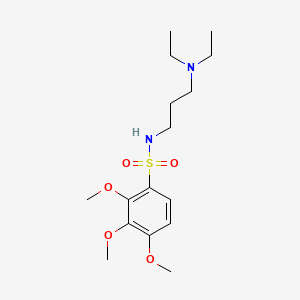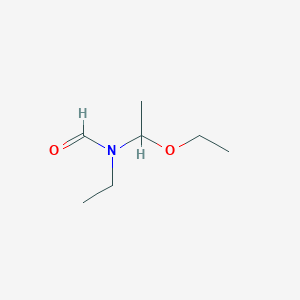
N-(1-Ethoxyethyl)-N-ethylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Ethoxyethyl)-N-ethylformamide: is an organic compound with a unique structure that includes both ethoxy and ethyl groups attached to a formamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethoxyethyl)-N-ethylformamide typically involves the reaction of ethyl formate with ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful control of reaction temperature and pressure to ensure high yield and purity of the product. Catalysts such as sulfuric acid or other strong acids are commonly used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Ethoxyethyl)-N-ethylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted formamides depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(1-Ethoxyethyl)-N-ethylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(1-Ethoxyethyl)-N-ethylformamide exerts its effects involves its interaction with various molecular targets. The ethoxy and ethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The formamide group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
N-(2-Ethoxyethyl)-3-morpholinopropan-1-amine: Another compound with ethoxy and ethyl groups, used in CO2 capture technologies.
N-(2-Ethoxyethyl)-N-methylformamide: Similar structure but with a methyl group instead of an ethyl group, used in organic synthesis.
Uniqueness: N-(1-Ethoxyethyl)-N-ethylformamide is unique due to its specific combination of ethoxy and ethyl groups attached to a formamide backbone. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
105989-20-6 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N-(1-ethoxyethyl)-N-ethylformamide |
InChI |
InChI=1S/C7H15NO2/c1-4-8(6-9)7(3)10-5-2/h6-7H,4-5H2,1-3H3 |
Clave InChI |
LPNHCQKEDQAFQE-UHFFFAOYSA-N |
SMILES canónico |
CCN(C=O)C(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


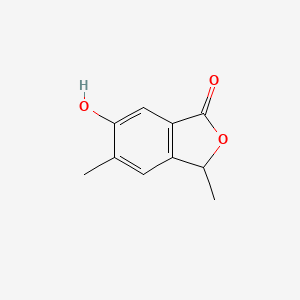
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


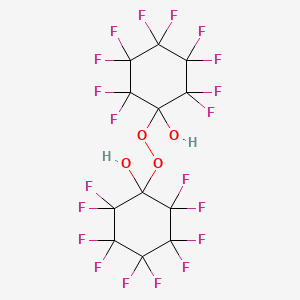
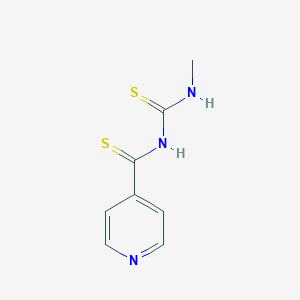



![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
